

Procyanidin B2 3,3'-di-O-gallate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Procyanidin B2 3,3'-di-O-gallate

Cat. No.: B119846

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An In-depth Examination of a Bioactive Procyanidin for Drug Development Professionals, Researchers, and Scientists

Core Compound Identification

Parameter	Value	Reference
CAS Number	79907-44-1	[1][2]
Molecular Weight	882.73 g/mol	[1]
Molecular Formula	C ₄₄ H ₃₄ O ₂₀	

Executive Summary

Procyanidin B2 3,3'-di-O-gallate is a naturally occurring flavan-3-ol, a type of polyphenol found in sources such as grape seeds. As a dimeric procyanidin, it is composed of two epicatechin units, each esterified with a gallic acid molecule. This compound has garnered significant interest within the scientific community for its potent biological activities, which span anti-cancer, anti-inflammatory, and immunomodulatory effects. This technical guide provides a comprehensive overview of **Procyanidin B2 3,3'-di-O-gallate**, including its physicochemical properties, detailed experimental protocols for its study, and an in-depth analysis of its impact on key signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Biological Activities and Therapeutic Potential

Procyanidin B2 3,3'-di-O-gallate has demonstrated a range of biological effects in preclinical studies, highlighting its potential as a therapeutic agent.

Anti-Cancer Activity

A significant body of research has focused on the anti-cancer properties of **Procyanidin B2 3,3'-di-O-gallate**, particularly in the context of prostate cancer. Studies have shown that this compound can inhibit the growth and proliferation of prostate cancer cells and, notably, target cancer stem cells, which are believed to be responsible for tumor initiation, metastasis, and recurrence. The anti-cancer effects are mediated through the modulation of several critical signaling pathways, including the Notch1, NF- κ B, Stat3, and AP1 pathways.

Immunomodulatory and Anti-inflammatory Effects

Procyanidin B2 3,3'-di-O-gallate also exhibits potent immunomodulatory and anti-inflammatory activities. It has been shown to ameliorate experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, by suppressing the activation and pro-inflammatory functions of CD4⁺ T cells. This effect is linked to the inhibition of glycolysis in these immune cells. Furthermore, it can suppress Toll-like receptor 7 (TLR7) signaling in dendritic cells, suggesting a role in mitigating certain inflammatory skin conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of **Procyanidin B2 3,3'-di-O-gallate**.

Cell Culture of Human Prostate Cancer Cell Lines

- Cell Lines: LNCaP, C4-2B, 22Rv1, PC3, and DU145.
- Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μ g/mL streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is changed every 2-3 days, and cells are passaged upon reaching 80-90% confluency.

Prostasphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells.

- Prostate cancer cells are harvested and resuspended in serum-free DMEM/F12 medium supplemented with B27, 20 ng/mL EGF, and 20 ng/mL bFGF.
- Cells are plated at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates.
- The cells are treated with varying concentrations of **Procyanidin B2 3,3'-di-O-gallate**.
- After 7-10 days of incubation, the number and size of the formed prostaspheres are quantified using a microscope.

Western Blot Analysis

This technique is used to measure the protein levels of key signaling molecules.

- Cells are treated with **Procyanidin B2 3,3'-di-O-gallate** for the desired time.
- Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.
- Protein concentration is determined using a BCA assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
- The membrane is then incubated with primary antibodies against target proteins (e.g., Notch1, HES-1) overnight at 4°C.
- After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Mice

- Female C57BL/6 mice (8-12 weeks old) are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (35-55) in Complete Freund's Adjuvant (CFA).
- On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.
- **Procyanidin B2 3,3'-di-O-gallate** or vehicle is administered orally daily, starting from a specified day post-immunization.
- Clinical signs of EAE are scored daily on a scale of 0 to 5.

Isolation and Culture of Murine CD4+ T Cells

- Spleens are harvested from mice, and a single-cell suspension is prepared.
- Red blood cells are lysed using ACK lysis buffer.
- CD4+ T cells are isolated from the splenocyte suspension using magnetic-activated cell sorting (MACS) with CD4 microbeads.
- The purified CD4+ T cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and stimulated with anti-CD3 and anti-CD28 antibodies in the presence or absence of **Procyanidin B2 3,3'-di-O-gallate**.

Glycolysis Stress Test

This assay measures the glycolytic function of cells using a Seahorse XF Analyzer.

- Cells (e.g., activated CD4+ T cells) are seeded in a Seahorse XF cell culture microplate.
- The culture medium is replaced with a specialized glycolysis stress test medium.
- The extracellular acidification rate (ECAR) is measured sequentially after the injection of glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glucose analog that

inhibits glycolysis).

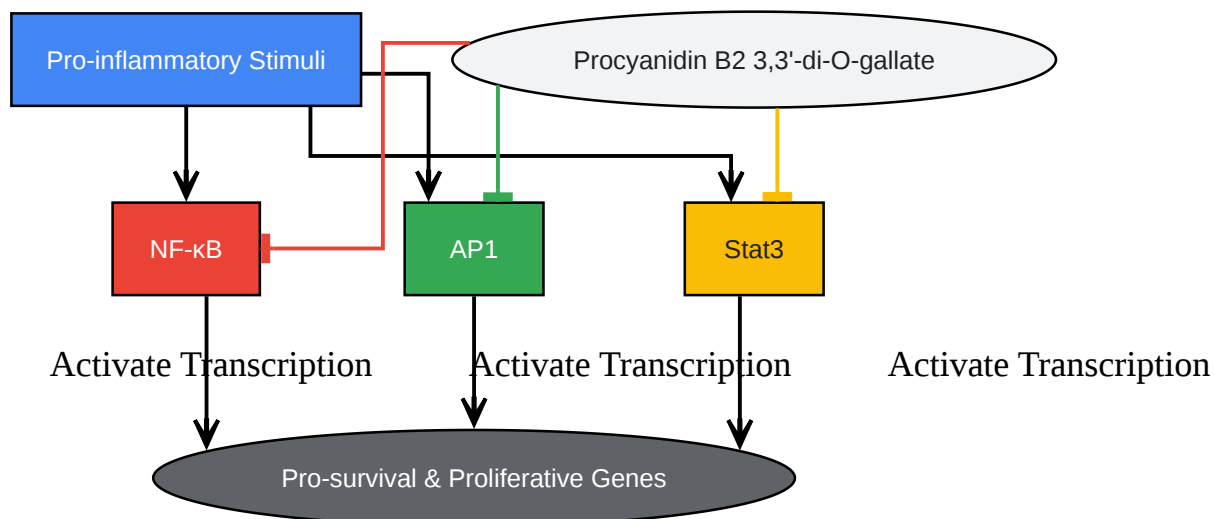
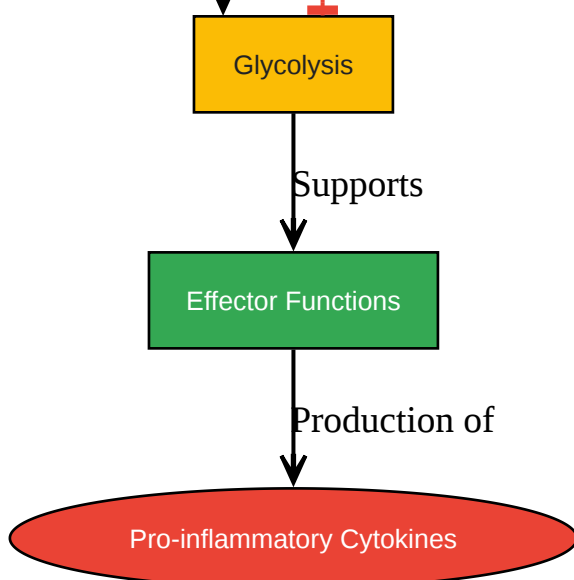
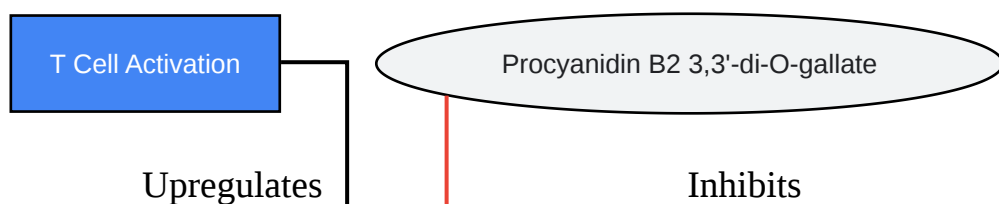
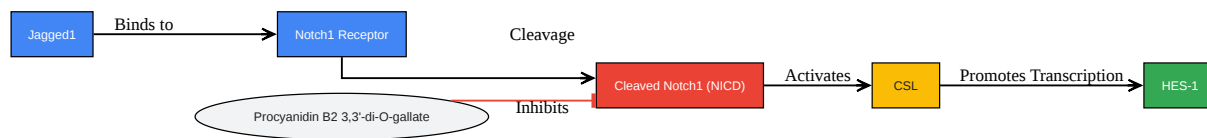
- This allows for the determination of key parameters of glycolysis, including the glycolytic rate and glycolytic capacity.

Signaling Pathways Modulated by Procyanidin B2 3,3'-di-O-gallate

Procyanidin B2 3,3'-di-O-gallate exerts its biological effects by targeting multiple intracellular signaling pathways.

Inhibition of the Notch1 Signaling Pathway

In prostate cancer stem cells, **Procyanidin B2 3,3'-di-O-gallate** has been shown to inhibit the Notch1 signaling pathway. This pathway is crucial for the self-renewal and maintenance of cancer stem cells. The compound downregulates the expression of the active form of Notch1 (cleaved Notch1) and its downstream target gene, HES-1.



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